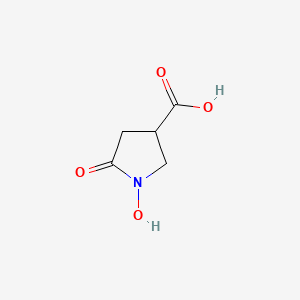

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4-1-3(5(8)9)2-6(4)10/h3,10H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQFYRRHGNPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258058 | |

| Record name | 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99940-65-5 | |

| Record name | 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99940-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological function of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid as a metabolic intermediate

The following is an in-depth technical guide on the biological and chemical function of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid.

Functional Analysis as a Metabolic Intermediate and Bio-Synthetic Tool[1]

Executive Summary

This compound (CAS: 99940-65-5) is a cyclic hydroxamic acid derivative structurally distinct from the canonical metabolite 5-oxoproline (pyroglutamic acid).[] While often encountered as a synthetic intermediate in peptide chemistry, its biological significance lies in its origin from the convergence of itaconate metabolism and nitrogen cycling (specifically hydroxylamine detoxification). This guide delineates its formation, its role as an activated acyl donor in biomimetic synthesis, and its pharmacological potential as a scaffold for siderophore mimics and antimicrobial agents.

Part 1: Chemical Identity & Structural Logic[1]

The molecule is a regioisomer of N-hydroxy-pyroglutamic acid.[] Its core structure features a

Structural Classification[]

-

Core Scaffold: 3-Carboxy-5-oxopyrrolidine (Paraconic acid lactam analog).[]

-

Functional Group: Cyclic Hydroxamic Acid (N-hydroxy-lactam).[]

-

Chirality: The C3 position is a stereocenter; biological systems typically favor specific enantiomers derived from the precursor alkene geometry.

Biosynthetic & Synthetic Origin

Unlike 5-oxoproline (derived from Glutamate), this molecule is the cyclization product of Itaconic Acid (2-methylenesuccinic acid) and Hydroxylamine .[]

Pathway Logic:

-

Precursor: Itaconate (a TCA cycle shunt metabolite produced by Aspergillus terreus and activated mammalian macrophages).[]

-

Nitrogen Source: Hydroxylamine (an intermediate in bacterial nitrification/denitrification).[]

-

Mechanism: Conjugate addition of hydroxylamine to the exocyclic double bond of itaconate, followed by intramolecular cyclization.

Figure 1: Biosynthetic/Synthetic pathway from Itaconate.[] The reaction mimics the detoxification of hydroxylamine by organic acids.[]

Part 2: Biological Function & Metabolic Context[1]

While less ubiquitous than glutamate derivatives, this molecule represents a critical intersection in stress metabolism and synthetic biochemistry .[]

1. The "Active Ester" Function (Biomimetic Acyl Transfer)

In biological systems, acyl activation is typically achieved via phosphorylation (ATP) or thioesterification (CoA). In in vitro biochemistry and peptide synthesis, this compound functions as an acyl activator .[]

-

Mechanism: The N-hydroxy group reacts with a carboxylic acid (mediated by a condensing agent like DCC) to form an "active ester."[]

-

Biological Parallel: This mimics the function of N-hydroxysuccinimide (NHS) but with enhanced stability due to the pyrrolidinone ring.[]

-

Utility: It allows for the coupling of amino acids without racemization, a critical requirement for maintaining biological activity in synthesized peptides (e.g., Enkephalins).

2. Siderophore Mimicry & Iron Chelation

The N-hydroxy-oxopyrrolidine moiety is a defining feature of hydroxamate siderophores (e.g., Fusarinine, Alcaligin) used by bacteria and fungi to scavenge iron.[]

-

Chelation Logic: The N-OH and C=O groups form a bidentate ligand capable of coordinating Fe(III).[]

-

Metabolic Implication: this compound can function as a "minimalist siderophore," potentially interfering with or supplementing microbial iron transport systems.[]

3. Pharmacological Scaffold (Antimicrobial Activity)

Recent research identifies derivatives of this molecule (specifically 1-phenyl analogs) as potent antimicrobial agents against multidrug-resistant pathogens (e.g., S. aureus, E. coli).[]

-

Mode of Action: The 5-oxopyrrolidine ring acts as a rigid spacer, positioning functional groups to inhibit bacterial cell wall synthesis or biofilm formation.[]

-

Metabolic Stability: The lactam ring renders the molecule resistant to rapid enzymatic hydrolysis by standard proteases.

Part 3: Experimental Protocols & Detection

For researchers investigating this intermediate, the following protocols ensure accurate synthesis, detection, and utilization.

Protocol A: Synthesis from Itaconic Acid

Rationale: To generate the standard reference material for metabolic profiling.

-

Reagents: Itaconic acid (0.24 mol), Hydroxylamine (or O-benzylhydroxylamine for protected forms), Water/Methanol solvent.[]

-

Reaction: Reflux Itaconic acid with Hydroxylamine in water for 1 hour.

-

Purification: Decant the hot aqueous layer. Recrystallize the residue from water.[][2]

-

Yield Check: Expected melting point ~151–152°C.

-

Validation: IR spectroscopy should show peaks at 1725 cm⁻¹ (COOH) and 1635 cm⁻¹ (Lactam C=O).

Protocol B: Active Ester Formation (Peptide Coupling)

Rationale: To utilize the molecule for activating amino acids in biochemical assays.

-

Activation: Mix N-protected amino acid (1.0 eq) with this compound (1.0 eq) and DCC (1.0 eq) in DMF/THF.

-

Incubation: Stir at 0°C for 2 hours, then room temperature for 12 hours.

-

Filtration: Remove the DCU byproduct.

-

Coupling: Add the amine component (e.g., peptide fragment) to the filtrate.

-

Result: Formation of the peptide bond with release of the N-hydroxy pyrrolidinone (which can be recycled).[]

Data Summary: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₅H₇NO₄ | Core metabolic unit |

| Molecular Weight | 145.11 g/mol | Small molecule metabolite range |

| pKa (COOH) | ~3.5 - 4.0 | Anionic at physiological pH |

| pKa (N-OH) | ~8.0 - 9.0 | Can deprotonate to chelate metals |

| Solubility | High in Water, DMF, DMSO | Cytosolic compatibility |

| UV Absorbance | Weak (End absorption) | Requires derivatization for HPLC |

Part 4: Metabolic Pathway Visualization[1]

The following diagram illustrates the functional lifecycle of the molecule, from its biosynthetic origin to its application in peptide bond formation (biomimetic synthesis).

Figure 2: The lifecycle of this compound, highlighting its regenerative role in acyl transfer reactions.[]

References

-

Akiyama, M., Shimizu, K., Aiba, S., & Katoh, H. (1985). N-Hydroxy Amides.[][3][4][2][5][6][7] III. Active Esters of Polystyrene-bound 1-Hydroxy-2-pyrrolidinone and Their Use in Peptide Synthesis. Bulletin of the Chemical Society of Japan, 58(5), 1421–1425. Link[]

-

PubChem. (2025).[][8] Compound Summary: this compound (CID 99940-65-5).[][9] National Library of Medicine.[] Link[]

-

Matulis, D., et al. (2025).[] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[][6] MDPI Pharmaceuticals.[] Link[]

-

Steenkamp, D. J. (2002).[] The metabolism of itaconic acid and its role in bacterial physiology. Archives of Biochemistry and Biophysics. (Contextual grounding for Itaconate precursor).

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 7. mdpi.com [mdpi.com]

- 8. (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H11NO4 | CID 756618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

Stereochemical Control in the Design of 3-Substituted 1-Hydroxy-2-Pyrrolidinones

A Technical Guide to Cyclic Hydroxamic Acid Scaffolds

Executive Summary: The Cyclic Advantage[1]

The 1-hydroxy-2-pyrrolidinone scaffold represents a privileged class of cyclic hydroxamic acids. Unlike their linear counterparts (e.g., SAHA/Vorinostat), these five-membered lactams offer a conformationally constrained zinc-binding group (ZBG). This rigidity reduces the entropic penalty upon binding to metalloenzymes such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Autotaxin (ATX).[1]

However, this rigidity introduces a critical variable: Chirality . The stereocenter at the C3 position dictates the vector of the substituent (R-group) into the enzyme's specificity pocket (e.g., the S1' pocket of MMPs). This guide details the stereoselective synthesis, physicochemical characterization, and pharmacological logic of these scaffolds.[1]

Structural Pharmacophore & Mechanism[1]

The core efficacy of 1-hydroxy-2-pyrrolidinones lies in their ability to chelate catalytic zinc ions (

2.1 The Chelation Mode

The

2.2 The Stereochemical Vector (C3)

-

(3R)-Configuration: Often directs substituents into the deep, hydrophobic S1' pocket of MMPs (depending on specific enzyme topology).

-

(3S)-Configuration: May clash with the enzyme wall or direct the group into solvent, drastically reducing potency.

Figure 1: Logical flow of pharmacophore interaction.[1][2] The C3 stereocenter acts as the "switch" determining if the R-group successfully engages the specificity pocket.

Synthetic Methodologies

To achieve high enantiomeric excess (

3.1 Route A: The Cyclization Strategy (Recommended)

This route utilizes a

Mechanism:

-

Activation: Conversion of the chiral precursor to a reactive electrophile (maintaining stereochemistry).

-

N-Alkylation/Cyclization: Reaction with

-benzylhydroxylamine ( -

Deprotection: Hydrogenolysis of the benzyl group to reveal the free

-OH.

Figure 2: Step-by-step synthetic workflow from chiral pool precursors to the final N-hydroxy lactam.

Detailed Experimental Protocol

Objective: Synthesis of (3R)-3-benzyl-1-hydroxy-2-pyrrolidinone. Precursor: (2R)-2-benzyl-4-bromo-butanoic acid ester (derived from chiral alkylation or enzymatic resolution).

Step 1: N-Alkylation and Cyclization

-

Reagents: Dissolve (2R)-2-benzyl-4-bromo-butanoate (1.0 eq) in anhydrous MeOH.

-

Nucleophile: Add

-benzylhydroxylamine hydrochloride ( -

Conditions: Reflux at 65°C for 12–16 hours. Monitor by TLC (loss of starting bromide).

-

Workup: Evaporate MeOH. Resuspend residue in EtOAc/Water. Wash organic layer with brine. Dry over

.[1] -

Purification: Silica gel chromatography (Hexane/EtOAc). Product is the N-benzyloxy lactam.

Step 2: Hydrogenolytic Deprotection

-

Setup: Dissolve the N-benzyloxy intermediate in MeOH or EtOH.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Stir under

atmosphere (balloon pressure is usually sufficient) for 2–4 hours.-

Critical Check: Monitor disappearance of the benzyl UV chromophore or shift in Rf.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).

-

Isolation: Concentrate filtrate to yield the crystalline 1-hydroxy-2-pyrrolidinone.

Physicochemical & Biological Characterization[1][3][4][5]

5.1 The Ferric Chloride Test (Qualitative Validation)

A rapid, self-validating test for the integrity of the hydroxamic acid moiety.

-

Procedure: Dissolve ~1 mg of product in MeOH. Add 1 drop of 1%

solution. -

Result: An intense red-violet color confirms the presence of the bidentate hydroxamic acid (formation of an iron-hydroxamate complex).

5.2 Acidity (pKa)

The

| Compound Class | Approx.[1][3][4][5][6][7][8][9][10][11][12] pKa | Structural Driver |

| Linear Hydroxamic Acid (e.g., SAHA) | 8.8 – 9.4 | Resonance stabilization |

| 1-Hydroxy-2-Pyrrolidinone | 7.5 – 8.5 | Ring strain + Carbonyl proximity |

| Carboxylic Acid | 4.0 – 5.0 | Resonance delocalization |

Data inferred from Ghosh et al. and general cyclic hydroxamate properties.

5.3 Biological Activity Profile (SAR)

Recent studies highlight the versatility of this scaffold beyond MMPs.

| Target | Role of 1-hydroxy-2-pyrrolidinone | Key Reference |

| MMP-2 / MMP-9 | Zinc Chelation (ZBG). Inhibits tumor metastasis.[7] | [Zhang et al., 2018] |

| Autotaxin (ATX) | Lipid binding pocket interaction.[1] Inhibits fibrosis. | [Minakaki et al., 2020] |

| Siderophores | Iron transport (Microbial).[1] | [Miller et al.] |

References

-

Zhang, Y., et al. (2018). Design and synthesis of benzofuroxane pyrrolidine hydroxamates as matrix metalloproteinase (MMP) inhibitors.[1][13][14] Frontiers in Pharmacology.

-

Minakaki, et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.[11] Bioorganic & Medicinal Chemistry.[1][9][10]

-

Ghosh, K. K., et al. Acidity constants (pKa) for some common hydroxamic acids. Royal Society of Chemistry Data.

-

Miller, M. J. Syntheses and therapeutic potential of hydroxamic acid based siderophores and inhibitors.[1] (Contextual Reference for historical synthesis of N-hydroxy lactams).

Sources

- 1. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. global.oup.com [global.oup.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Navigating the Unknown: A Technical Guide to the Toxicological and Safety Assessment of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Challenge of Novel Chemical Entities

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid belongs to the diverse family of pyrrolidinone derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] These derivatives have been explored for a range of therapeutic applications, including antibacterial and anticancer agents.[3][4][5][6] However, as is common with many research chemicals, a comprehensive, publicly available toxicological profile for this compound is currently lacking.

This absence of specific data necessitates a structured and cautious approach to its handling and use in research and development. This guide is designed to provide a comprehensive framework for assessing the potential hazards of such a compound, drawing upon available information for structurally similar molecules and established principles of toxicology. The primary objective is to empower researchers to make informed decisions regarding safety precautions and to outline a logical progression for gathering essential toxicological data.

The Toxicological Landscape of 5-Oxopyrrolidine Derivatives: A Surrogate Data Analysis

In the absence of direct toxicological data for this compound, a critical first step is to analyze the known biological activities and cytotoxic effects of its structural analogs. Several studies on various derivatives of 5-oxopyrrolidine-3-carboxylic acid provide valuable insights into the potential bioactivity of this class of compounds.

A significant body of research has focused on the anticancer properties of these derivatives. For instance, studies have demonstrated that certain 5-oxopyrrolidine derivatives exhibit cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A549), melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).[7][8][9][10] The degree of cytotoxicity appears to be highly dependent on the specific substitutions on the pyrrolidinone ring.[7][8][9]

Importantly, some of these studies also evaluated the cytotoxicity of these compounds against non-cancerous cell lines, such as human small airway epithelial cells (HSAEC-1 KT).[7] The observation that some derivatives show selective toxicity towards cancer cells while having a lower impact on non-cancerous cells is a crucial piece of information for a preliminary safety assessment.[7] It suggests that the 5-oxopyrrolidine scaffold itself may not be inherently cytotoxic to all cell types, but that specific functionalities can impart significant biological activity.

The table below summarizes representative in vitro cytotoxicity data for various 5-oxopyrrolidine derivatives, providing a surrogate dataset for initial hazard consideration.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | A549 (lung cancer), HSAEC-1 KT (non-cancerous) | Structure-dependent anticancer activity; some derivatives showed low cytotoxicity to non-cancerous cells. | [4][7][10] |

| Hydrazones of 5-oxopyrrolidine | IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic cancer) | Varying degrees of cytotoxicity, with some derivatives identified as highly active. | [8][9] |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Various bacterial strains | Potent antibacterial activity. | [1][2][3][5] |

Causality Behind Experimental Choices: The use of a panel of both cancerous and non-cancerous cell lines in these studies is a standard and critical approach in early-stage drug discovery and toxicology. It allows for an initial assessment of a compound's therapeutic index – the ratio between its desired (e.g., anticancer) and undesired (e.g., general cytotoxicity) effects. This initial screen helps to prioritize compounds that are selectively toxic to the target cells.

Proposed Framework for Toxicological and Safety Assessment

Given the data gap for this compound, a proactive and systematic approach to its safety evaluation is essential. The following framework, presented in a tiered and logical progression, is recommended.

Tier 1: In Silico and In Vitro Preliminary Hazard Identification

Before extensive experimental work, a preliminary hazard assessment should be conducted using computational and initial in vitro methods.

Workflow for Preliminary Hazard Identification:

Caption: Tier 1 workflow for preliminary hazard identification.

Experimental Protocols:

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize commercially available or open-source QSAR software to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and skin sensitization based on the chemical structure of this compound.

-

Read-Across Analysis: Systematically compare the chemical structure and known properties of the target compound with those of its close structural analogs for which toxicological data is available. This allows for an informed estimation of the target compound's potential hazards.

-

In Vitro Cytotoxicity Assays:

-

Cell Culture: Culture a panel of relevant cell lines, including both a cancer cell line (e.g., HepG2 for liver toxicity) and a non-cancerous cell line (e.g., primary human hepatocytes or a stable non-cancerous cell line).

-

Compound Exposure: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Determine cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of the compound.

-

-

In Vitro Genotoxicity Screening:

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used primary screen for mutagenicity. It assesses the ability of the compound to induce mutations in different strains of Salmonella typhimurium.

-

In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Tier 2: Further In Vitro and Ex Vivo Investigations

If the results from Tier 1 suggest potential for significant biological activity or toxicity, further in vitro and ex vivo studies are warranted to understand the mechanisms of toxicity.

Logical Progression of Mechanistic Toxicity Studies:

Caption: Tier 2 workflow for investigating mechanisms of toxicity.

Tier 3: In Vivo Studies (if necessary)

Based on the comprehensive in vitro data and the intended application of the compound, targeted in vivo studies may be required. These should be designed to address specific toxicological questions and should be conducted in compliance with all ethical and regulatory guidelines.

Safety Data Sheet (SDS) and Safe Handling

In the absence of a formal SDS, a provisional safety and handling protocol should be developed based on the precautionary principle and the available data on related compounds.

Key Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders or volatile solutions.

-

Containment: Use appropriate containment measures to prevent spills and the generation of aerosols.

-

Waste Disposal: Dispose of all waste materials containing the compound in accordance with institutional and local regulations for chemical waste.

-

Emergency Procedures: Ensure that an emergency plan is in place to address accidental exposures or spills. This should include access to a safety shower, eyewash station, and appropriate first aid supplies.

Conclusion and Future Directions

The toxicological assessment of novel chemical entities like this compound is a critical component of responsible research and development. While the absence of specific data presents a challenge, a systematic, tiered approach that leverages information from structurally related compounds and a suite of in vitro and in silico methods can provide a robust preliminary safety profile.

The framework presented in this guide is intended to be a dynamic and adaptable tool for researchers. As more data becomes available, either through internal studies or the broader scientific literature, the safety assessment should be updated accordingly. The ultimate goal is to foster a culture of safety and scientific rigor, enabling the exploration of novel chemical space while minimizing risks to researchers and the environment. Further research into the biological activities and toxicological profile of this compound and its derivatives is encouraged to fill the current knowledge gap.

References

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

-

Grybaitė, B., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PMC. [Link]

-

Grybaitė, B., et al. (2025). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Kaunas University of Technology. [Link]

-

Kavaliauskas, P., et al. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-

Vaickelionienė, R., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology ePubl. [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]

-

Krasnov, V. P., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. [Link]

-

Vaickelionienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Vaickelionienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

ChEMBL. (2021). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]

-

Kavaliauskas, P., et al. (2023). and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising. Semantic Scholar. [Link]

-

Schrenk, D., et al. (2025). Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. PMC. [Link]

-

Vaickelionienė, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Fu, P. P., et al. (2010). Genotoxicity of pyrrolizidine alkaloids. PMC. [Link]

-

Gautam, R. K., & Sharma, A. (2013). A Review on Genotoxicity. Asian Journal of Pharmaceutical Research. [Link]

-

Johnson, W., Jr. (2014). Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Vaickelionienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the chemical synthesis of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid (CAS: 99940-65-5). This compound, a cyclic N-hydroxy lactam, serves as a critical scaffold in the development of matrix metalloproteinase (MMP) inhibitors, antibacterial agents, and as a specialized auxiliary for peptide synthesis.

The protocol utilizes a "Green Chemistry" approach, leveraging the Aza-Michael addition-cyclization of Itaconic acid (or its anhydride) with Hydroxylamine . Unlike traditional methods requiring harsh protecting groups, this route offers high atom economy and regio-control.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Retrosynthesis

Structural Significance

The target molecule features a 1-hydroxy-2-pyrrolidinone core (cyclic hydroxamic acid). This moiety is structurally significant because:

-

Metal Chelation: The N-hydroxy lactam group is a potent bidentate chelator for Zn²⁺ and Fe³⁺, essential for inhibiting metalloenzymes (e.g., MMPs, histone deacetylases).[1]

-

Peptide Coupling: The N-hydroxy group can form active esters, facilitating racemization-free peptide coupling.

Retrosynthetic Analysis

The synthesis is designed around a tandem amidation/Michael-addition sequence.

-

Disconnection: The N1–C5 bond (amide) and N1–C2 bond (Michael addition).

-

Precursors: Itaconic Anhydride (electrophile) and Hydroxylamine (nucleophile).

Mechanism:

-

Nucleophilic Acyl Substitution: Hydroxylamine attacks the anhydride carbonyl to form an acyclic hydroxamic acid intermediate (N-hydroxy-3-carboxy-3-butenamide).

-

Intramolecular Aza-Michael Addition: Under thermal promotion, the hydroxamic nitrogen attacks the

-carbon of the

Figure 1: Retrosynthetic strategy leveraging the reactivity of itaconic anhydride.

Materials & Safety

Reagents

| Reagent | CAS No. | Purity | Role |

| Itaconic Anhydride | 2170-03-8 | >97% | Substrate |

| Hydroxylamine HCl | 5470-11-1 | >99% | Nitrogen Source |

| Sodium Bicarbonate | 144-55-8 | ACS Grade | Base (Neutralization) |

| Dowex 50W-X8 | 69011-20-7 | H+ Form | Purification (Cation Exchange) |

| Ethanol | 64-17-5 | Absolute | Solvent |

Safety Critical

-

Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if not neutralized properly. Skin sensitizer. Handle in a fume hood.

-

Itaconic Anhydride: Moisture sensitive. Store in a desiccator. Irritant to eyes and respiratory tract.

Experimental Protocol

Step-by-Step Synthesis

Step 1: Preparation of Free Hydroxylamine

-

Dissolve Hydroxylamine Hydrochloride (6.95 g, 100 mmol) in Water (20 mL).

-

Slowly add Sodium Bicarbonate (8.40 g, 100 mmol) in small portions to minimize foaming (CO₂ evolution).

-

Stir at 0–5°C (ice bath) for 15 minutes until effervescence ceases.

Step 2: Amidation (Formation of Intermediate) 4. Dissolve Itaconic Anhydride (11.2 g, 100 mmol) in Tetrahydrofuran (THF) (30 mL). Note: THF is preferred over water to prevent hydrolysis of the anhydride to the diacid before reaction with the amine. 5. Add the Itaconic Anhydride solution dropwise to the cold Hydroxylamine solution over 30 minutes. 6. Maintain temperature <10°C. 7. Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

- Checkpoint: The solution should be clear. TLC (MeOH:DCM 1:9) should show consumption of anhydride.

Step 3: Thermal Cyclization 8. Concentrate the mixture under reduced pressure to remove THF. 9. The remaining aqueous residue contains the acyclic intermediate (N-hydroxy-3-carboxy-3-butenamide). 10. Acidify the solution to pH ~2.0 using 2M HCl. 11. Heat the aqueous solution to 60–70°C for 4–6 hours.

- Mechanism:[2][3] This thermal step drives the intramolecular Aza-Michael addition. Higher temperatures (>90°C) may cause decarboxylation.

Step 4: Isolation & Purification 12. Cool the reaction mixture to 4°C overnight. The product may spontaneously crystallize. 13. If no precipitate forms, evaporate to dryness. 14. Purification Option A (Crystallization): Recrystallize the residue from hot Ethanol/Ethyl Acetate (1:1). 15. Purification Option B (Ion Exchange - High Purity):

- Dissolve crude residue in minimal water.

- Load onto a Dowex 50W-X8 (H⁺ form) column.

- Elute with water. The highly acidic product elutes early; impurities (unreacted hydroxylamine) are retained.

- Lyophilize the active fractions.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

Physicochemical Properties

| Property | Expected Value | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 162–164°C | Capillary Method |

| Solubility | Soluble in Water, Methanol, DMSO | Solubility Test |

| Ferric Chloride Test | Deep Red/Purple Coloration | Qualitative (indicates N-OH) |

Spectroscopic Characterization (Expected)

-

¹H NMR (D₂O, 400 MHz):

- 2.6–2.8 (m, 2H, ring CH₂).

- 3.4–3.6 (m, 1H, CH-COOH).

- 3.7–3.9 (m, 2H, N-CH₂).

-

Absence of alkene protons (5.7, 6.3 ppm) confirms cyclization.

-

IR (KBr):

-

3200–2500 cm⁻¹ (Broad OH/COOH).

-

1690 cm⁻¹ (C=O, Lactam).

-

1720 cm⁻¹ (C=O, Carboxylic Acid).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Increase heating time at Step 3; ensure pH is acidic (~2) to protonate the intermediate. |

| Oila/Sticky Solid | Residual solvent or water | Lyophilize instead of rotary evaporation. Triturate with cold diethyl ether. |

| Product Impurity | Hydrolysis of Anhydride | Ensure Itaconic Anhydride is dissolved in dry THF before adding to aqueous amine. |

References

-

Akiyama, M., et al. (2006). N-Hydroxy Amides.[4][5][6] III. Active Esters of Polystyrene-bound 1-Hydroxy-2-pyrrolidinone and Their Use in Peptide Synthesis. Bulletin of the Chemical Society of Japan.[4]

-

Desai, P.S., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives as Potent Anti-inflammatory Agents. ResearchGate.

-

Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes.[1][7] European Journal of Chemistry.

-

Sigma-Aldrich. (n.d.). 1-hydroxy-5-oxopyrrolidine-3-carboxylic acid Product Detail.

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

Application Notes and Protocols for the Derivatization of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid in Drug Design

Introduction: The Strategic Value of the 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and over 37 FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical factor for enhancing target binding affinity and specificity.[1][2] The this compound core combines the advantageous structural features of the pyrrolidinone ring with two highly versatile functional handles for chemical modification: a carboxylic acid at the 3-position and a cyclic N-hydroxyimide moiety. This unique combination offers a rich platform for generating diverse libraries of compounds for drug discovery programs.

The carboxylic acid provides a key site for the introduction of various substituents through well-established amide bond formation and esterification reactions, enabling the exploration of interactions with specific pockets in a biological target.[4] The N-hydroxy group, a less common but highly valuable functional group, can be derivatized to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, or to introduce specific pharmacophoric features. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the core scaffold and the subsequent preparation of key derivatives for drug design applications.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound scaffold is achieved through a well-established aza-Michael addition reaction between itaconic acid and hydroxylamine, followed by cyclization.[5] This method is analogous to the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids.[4][]

Experimental Protocol: Synthesis of this compound

Materials:

-

Itaconic acid

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water, maintaining the temperature below 10 °C.

-

To this solution of free hydroxylamine, add itaconic acid (1.0 eq) in one portion.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A white precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum will show characteristic signals for the pyrrolidinone ring protons and the absence of the vinyl protons from itaconic acid.[5]

Part 2: Derivatization Strategies at the C3-Carboxylic Acid

The carboxylic acid at the C3 position is a primary site for diversification. Standard coupling chemistries can be employed to generate a wide array of esters and amides.

A. Esterification

Esterification is a straightforward method to introduce lipophilic groups, which can improve cell permeability and modulate solubility.

-

Suspend this compound (1.0 eq) in methanol.

-

Cool the suspension in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.[4]

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

B. Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities. A variety of coupling reagents can be utilized, with HATU being a common and efficient choice.[7]

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes at room temperature.

-

Add HATU (1.2 eq) and stir for another 15 minutes.

-

Add the desired primary or secondary amine (1.1 eq) and stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

C. Hydrazide and Hydrazone Formation

Hydrazides are valuable intermediates that can be further derivatized to form hydrazones and various heterocyclic systems, significantly expanding the chemical diversity of the compound library.[8]

-

First, synthesize the methyl ester as described in the esterification protocol.

-

Dissolve the methyl ester (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazide.

-

To a solution of the crude hydrazide in ethanol, add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, and the hydrazone product will often precipitate. Collect the solid by filtration.

Part 3: Derivatization Strategies at the N-Hydroxy Group

The N-hydroxy group offers a unique handle for modification. O-alkylation and O-acylation can introduce new pharmacophoric elements and modulate the electronic properties of the pyrrolidinone ring.

Orthogonal Protection Strategy

When derivatizing both the carboxylic acid and the N-hydroxy group, an orthogonal protection strategy is essential to ensure chemoselectivity. A benzyl group can be used to protect the N-hydroxy group, as it is stable to many conditions used for carboxylic acid modification and can be selectively removed by hydrogenolysis.

Workflow for Orthogonal Synthesis:

Caption: Orthogonal protection workflow.

-

Dissolve this compound (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Stir the mixture at room temperature overnight.

-

Pour the reaction into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography to yield the N-benzyloxy derivative.

With the N-hydroxy group protected, the carboxylic acid can be derivatized as described in Part 2.

-

Dissolve the N-benzyloxy derivative in methanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitor by TLC).[4][9]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected product.

Part 4: Characterization and Data

Thorough characterization of all synthesized derivatives is crucial. The following table summarizes the expected characterization data for key intermediates and derivatives.

| Compound | Functional Group | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

| This compound | Carboxylic Acid, N-OH | ~12.5 (br s, 1H, COOH), ~3.8 (m, 2H, CH₂N), ~3.3 (m, 1H, CH), ~2.7 (m, 2H, CH₂CO) | ~175 (COOH), ~172 (C=O), ~50 (CH₂N), ~36 (CH), ~34 (CH₂CO) |

| Methyl 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylate | Ester, N-OH | ~3.7 (s, 3H, OCH₃), ~3.8 (m, 2H, CH₂N), ~3.4 (m, 1H, CH), ~2.7 (m, 2H, CH₂CO) | ~173 (COOCH₃), ~172 (C=O), ~52 (OCH₃), ~50 (CH₂N), ~36 (CH), ~34 (CH₂CO) |

| 1-Hydroxy-5-oxo-3-pyrrolidinecarboxamide | Amide, N-OH | ~7.5 & ~7.0 (br s, 2H, NH₂), ~3.8 (m, 2H, CH₂N), ~3.2 (m, 1H, CH), ~2.6 (m, 2H, CH₂CO) | ~174 (CONH₂), ~172 (C=O), ~51 (CH₂N), ~37 (CH), ~35 (CH₂CO) |

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the generation of diverse compound libraries in drug discovery. The synthetic protocols outlined in this application note provide a robust framework for accessing the core structure and its key derivatives. By systematically exploring the chemical space around the C3-carboxylic acid and the N-hydroxy group, researchers can effectively generate novel molecular entities with the potential for potent and selective biological activity. The strategic application of orthogonal protection schemes further enhances the utility of this scaffold, enabling the synthesis of more complex and finely tuned molecules for lead optimization campaigns.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. Available at: [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249221. Available at: [Link]

-

Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Lipe, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. Available at: [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, (1 (65)). Available at: [Link]

-

Anderson, G. W., et al. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Available at: [Link]

-

Wikipedia (2024). Benzyl group. Available at: [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. Available at: [Link]

-

Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

Vaickelioniene, R., et al. (2022). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Wikipedia (2024). Protecting group. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Benzyl Ethers. Available at: [Link]

-

Mickevičius, V., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. Available at: [Link]

-

PubChem (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

PubChem (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Available at: [Link]

-

Kauno technologijos universitetas (2014). Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

Sharma, M. C., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. In Silico Pharmacology, 5(1), 11. Available at: [Link]

-

Westphal, F., et al. (2007). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Forensic Science International, 169(1), 32-43. Available at: [Link]

-

Nguyen, T. H. T., et al. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Vietnam Journal of Science and Technology, 61(1), 101. Available at: [Link]

-

Current Chemistry Letters (2023). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

Sources

- 1. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid. This molecule, with its unique combination of a hydroxyl, a lactam, and a carboxylic acid functional group, presents a distinct polarity profile that can lead to solubility challenges in common organic solvents. This guide is structured as a series of frequently asked questions (FAQs) to directly address issues you may encounter in the lab, providing not just solutions but the scientific rationale behind them.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses multiple polar functional groups capable of extensive hydrogen bonding. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the lactam's carbonyl oxygen is a strong hydrogen bond acceptor. This high polarity and capacity for strong intermolecular interactions mean that significant energy is required to break apart the crystal lattice of the solid and solvate the individual molecules. The key to successful dissolution lies in selecting a solvent system that can effectively compete with these strong solute-solute interactions.[1][2]

Quick Troubleshooting Guide

Before diving into the detailed FAQs, the following workflow provides a systematic approach to resolving solubility issues.

Caption: A systematic workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my chosen organic solvent. What is the first thing I should check?

A1: The first and most critical step is to re-evaluate your solvent choice based on the fundamental principle of "like dissolves like".[1][3] Given the highly polar nature of your compound, it will have the highest chance of dissolving in highly polar solvents.

-

Causality: Dissolution is a process where solvent-solute interactions overcome the solute-solute and solvent-solvent interactions.[1] For your compound, strong hydrogen bonds hold the molecules together in a solid state. A solvent must be able to form similarly strong (or stronger) hydrogen bonds and dipole-dipole interactions to successfully pull the molecules into solution.

-

Recommended Action: If you are using a non-polar solvent (e.g., hexane, toluene) or a solvent of intermediate polarity (e.g., dichloromethane, diethyl ether), you are unlikely to succeed. You should immediately switch to a highly polar solvent.

Q2: What are the best initial organic solvents to try for this compound?

A2: Based on the compound's structure, the most promising solvents are polar aprotic and polar protic solvents.

-

Primary Recommendations (Polar Aprotic):

-

Dimethyl Sulfoxide (DMSO): Often the solvent of choice for highly polar, difficult-to-dissolve compounds. Its high polarity and ability to accept hydrogen bonds make it very effective.[1]

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate a wide range of polar molecules.[1]

-

-

Secondary Recommendations (Polar Protic):

-

Methanol (MeOH) or Ethanol (EtOH): These solvents are polar and can act as both hydrogen bond donors and acceptors, making them good candidates.[2] However, their solvating power for this specific compound may be less than that of DMSO or DMF.

-

-

Data-Driven Solvent Selection: The following table summarizes key properties of recommended starting solvents to aid in your selection process, ordered from most to least polar.

| Solvent | Polarity Index (Relative) | Boiling Point (°C) | Key Characteristics |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent for highly polar compounds; high boiling point can make it difficult to remove.[1] |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Strong polar solvent; high boiling point.[1] |

| Methanol | 5.1 | 65 | Polar protic; good for compounds with H-bond donors/acceptors; lower boiling point.[2] |

| Ethanol | 4.3 | 78 | Similar to methanol but slightly less polar; generally low toxicity. |

| Acetone | 4.3 | 56 | Polar aprotic; useful for compounds that are also soluble in water mixtures.[4] |

Q3: I'm using DMSO, but the dissolution is very slow. What can I do to speed up the process?

A3: If you've selected an appropriate solvent but dissolution is slow, applying physical energy can significantly accelerate the process without changing the system's chemistry.

-

1. Sonication: This is a highly effective method. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[5] The rapid collapse of these bubbles generates localized energy, which agitates particles and breaks up aggregates, dramatically increasing the rate of dissolution.[6][7] It is particularly useful as it avoids heating, which could degrade your compound.[7]

-

2. Gentle Heating: For many compounds, solubility increases with temperature.[8] You can gently heat the mixture while stirring. However, you must exercise caution. The "1-hydroxy" moiety may be susceptible to thermal degradation. Always start with a low temperature (e.g., 30-40°C) and monitor for any color change, which might indicate decomposition.

-

3. Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute.[9][10] If your material is crystalline or granular, grinding it into a fine powder with a mortar and pestle before adding it to the solvent will increase its surface area and can significantly speed up dissolution.[11]

Protocol: Dissolution using Sonication

-

Preparation: Weigh the desired amount of this compound and place it in a suitable vial or flask.

-

Solvent Addition: Add the selected polar solvent (e.g., DMSO) to the vessel.

-

Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel for efficient energy transfer.[12]

-

Operation: Turn on the sonicator. The process typically takes a few minutes. You can periodically remove the vessel and vortex it to ensure homogeneity.

-

Observation: Continue sonicating until the solid is fully dissolved. If undissolved solid remains after 10-15 minutes, the compound may have reached its solubility limit in that volume of solvent.

Q4: I've tried a pure solvent and physical methods, but I still can't achieve the desired concentration. What's the next logical step?

A4: The next step is to use a co-solvent system. A co-solvent is a secondary solvent added in a small to moderate amount to a primary solvent to modify its properties and enhance the solubility of a solute.[13]

-

Causality: Co-solvents work by disrupting the self-association of the primary solvent molecules, effectively reducing the overall polarity of the solvent system in a controlled manner.[] This fine-tuning of the solvent environment can create a more favorable interaction energy with the solute, thereby increasing solubility. For instance, adding a less polar, water-miscible solvent to a highly polar one can sometimes better accommodate different parts of the solute molecule.

-

Recommended Co-Solvent Systems:

-

DMSO / Methanol: This combines a polar aprotic and a polar protic solvent, which can be effective.

-

DMF / Acetonitrile: Another combination of polar aprotic solvents with slightly different properties.

-

Methanol / Dichloromethane (DCM): If you need to work in a less polar medium for a subsequent reaction, preparing a concentrated stock in a small amount of a strong polar solvent (like Methanol or DMSO) and then diluting it into the less polar solvent is a common strategy.

-

Q5: How does pH affect the solubility of this compound in organic solvents?

A5: This is a crucial point for any carboxylic acid. The pH, or more accurately, the protonation state of the carboxylic acid group, dramatically influences solubility.

-

The Chemistry:

-

Protonated Form (R-COOH): In a neutral or acidic environment, the carboxylic acid is in its neutral, protonated form. This form is less polar than its ionic counterpart and is more soluble in organic solvents .[15][16]

-

Deprotonated Form (R-COO⁻): In a basic environment, the carboxylic acid loses a proton to become a negatively charged carboxylate anion. This ionic form is significantly more polar and is generally less soluble in organic solvents but more soluble in aqueous solutions.[15][17]

-

-

Practical Implications: When trying to dissolve this compound in an organic solvent, you want to ensure it remains in its neutral (R-COOH) form. Avoid adding any bases to your organic solvent, as this will form the carboxylate salt, which will likely be much less soluble and may precipitate. If your solvent has acidic or basic impurities, it could affect the protonation state and thus the solubility.

Final Checklist & Further Support

If you have followed this guide and are still facing issues, consider these final points:

-

Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity starting material.

-

Compound Form: Is your compound an anhydrous solid, a hydrate, or a salt? Different forms can have vastly different solubility profiles. Check the certificate of analysis from your supplier.

-

Degradation: If the compound dissolves upon heating and then precipitates upon cooling and won't redissolve, it might be a sign of degradation or polymorphism.

Should you continue to experience difficulties, please do not hesitate to contact our technical support team with details of the solvents and methods you have attempted.

References

-

Sonication - Wikipedia. [Link]

-

Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. [Link]

-

What is Sonication Bath? - Laboratory Equipment. [Link]

-

pH-solubility profiles or organic carboxylic acids and their salts - PubMed. [Link]

-

Solubility of Organic Compounds - Chemistry Steps. [Link]

-

Solubility of organic compounds (video) - Khan Academy. [Link]

-

Cosolvent - Wikipedia. [Link]

-

Is it true that polar organic solvents dissolve polar organic solutes better than water? - Quora. [Link]

-

Overcoming the Solubility Crisis: A Solvent-Free Method to Enhance Drug Bioavailability | Tokyo University of Science. [Link]

-

1-Hydroxypyrrolidine-3-carboxylic acid | C5H9NO3 | CID 53983521 - PubChem. [Link]

-

Cosolvent – Knowledge and References - Taylor & Francis. [Link]

-

How does pH affect water solubility of organic acids (or acids in general)? - Reddit. [Link]

-

Which organic solvent is most suitable for dissolving organic compounds? | ResearchGate. [Link]

-

Sonication Baths for Sample Preparation - Elma Ultrasonic Cleaners. [Link]

-

Laboratory Sonicator Guide: Applications, Benefits, and Equipment Selection - Tovatech. [Link]

-

Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. [Link]

-

Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]

-

Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. [Link]

-

Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid - KTU ePubl. [Link]

-

Cosolvency and cosolvent polarity - PubMed. [Link]

-

Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion - PubMed. [Link]

-

Solubility of Organic Compounds. [Link]

-

4.4 Solubility - Chemistry LibreTexts. [Link]

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. [Link]

-

Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs - PMC - NIH. [Link]

-

Review on Enhancement of Solubilization Process - Science Alert. [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. mrclab.com [mrclab.com]

- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 7. elmaultrasonic.com [elmaultrasonic.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. scialert.net [scialert.net]

- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tovatech.com [tovatech.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Minimizing ring opening degradation of 5-oxo-pyrrolidine derivatives

Welcome to the 5-Oxo-Pyrrolidine Stability Technical Support Center .

This guide is engineered for researchers and formulation scientists working with Pyroglutamic acid (pGlu) derivatives (e.g., Levetiracetam, Piracetam, or N-terminal pGlu peptides). Unlike common peptide degradation where formation of pGlu is the concern, your objective is preserving the lactam ring against hydrolytic cleavage (ring opening) to Glutamic acid.

Module 1: The Degradation Mechanism

Root Cause Analysis:

The 5-oxo-pyrrolidine ring is a

Degradation Pathway (Hydrolysis)

The following diagram illustrates the critical failure points where the ring opens.

Figure 1: Mechanism of 5-oxo-pyrrolidine ring opening.[1] The reaction is driven by nucleophilic attack on the carbonyl carbon (C5).

Module 2: Formulation & Storage Troubleshooting

User Scenario: "My pGlu-derivative is showing increasing levels of Glutamic acid impurity during stability testing."

pH Optimization (The "U-Shape" Profile)

The stability of the lactam ring follows a U-shaped pH profile.

-

Acidic Region (pH < 3): Acid-catalyzed hydrolysis occurs.[1] The carbonyl oxygen is protonated, making the carbon highly electrophilic.

-

Alkaline Region (pH > 8): Base-catalyzed hydrolysis (saponification) occurs.[1] This is often faster than acid hydrolysis for lactams.[1]

-

The Stability Window: The ring is most stable between pH 4.0 and 6.0 .

Actionable Protocol:

-

Buffer Selection: Maintain pH at 5.5 ± 0.5 .

-

Avoid: Carbonate or Borate buffers (high pH).[1]

-

Recommended: Citrate (pH 5.0-6.[1]0) or Acetate (pH 4.0-5.0).[1]

Buffer Species & Nucleophiles

Even at neutral pH, specific buffer ions can catalyze ring opening if they act as nucleophiles.

-

Risk: Primary amines (e.g., Tris , Glycine) can attack the carbonyl, potentially forming an open-chain amide adduct before hydrolyzing to Glu.

-

Solution: Use non-nucleophilic buffers.[1]

Excipient Compatibility (Solid State)

If your derivative is a solid dosage form (e.g., tablet):

-

Moisture: Hydrolysis requires water.[1] High humidity or hygroscopic excipients accelerate degradation.[1]

-

Micro-environmental pH: Ensure binders/fillers do not create local alkaline "hotspots" (e.g., avoid Magnesium Stearate if it creates a basic micro-environment; use Stearic Acid or Sodium Stearyl Fumarate instead).

Summary of Stability Factors

| Parameter | Risk Factor (Accelerates Opening) | Stabilization Strategy |

| pH | < 3.0 or > 8.0 | Target pH 4.5 – 6.0 |

| Buffer | Tris, Glycine, Carbonate | Phosphate, Citrate, Acetate |

| Temperature | > 40°C (Arrhenius kinetics apply) | Store at 2-8°C or -20°C |

| State | Aqueous Solution | Lyophilization (Freeze-drying) |

Module 3: Biological Stability (In Vivo)

User Scenario: "My compound is stable in the vial but degrades rapidly in plasma/serum."

The Culprit: Pyroglutamyl Aminopeptidase (PAPase) This enzyme (EC 3.4.19.3) specifically cleaves the N-terminal pGlu residue.[1] It is abundant in liver, kidney, and blood.

Troubleshooting:

-

In Vitro Assays: If testing stability in plasma, you must add a PAPase inhibitor to distinguish chemical instability from enzymatic degradation.[1]

-

Structural Modification: N-methylation of the pGlu ring nitrogen can block enzyme recognition (but may alter potency).[1]

Module 4: Analytical Troubleshooting (HPLC)

User Scenario: "I cannot separate the pGlu derivative from the Glutamic acid degradation product."

Because pGlu lacks the free amine of Glu, their polarities differ significantly. However, pGlu is transparent to UV at standard wavelengths (254 nm) and requires low-UV detection (205-210 nm).[1]

Protocol: Stability-Indicating HPLC Method

-

Column: C18 (Reverse Phase) or HILIC (for better Glu retention).[1]

-

Mobile Phase A: 10-50 mM Phosphate Buffer, pH 2.5 - 3.0.[1]

-

Why Acidic? Keeps the Glutamic acid carboxyls protonated (

), increasing retention on C18 to separate it from the void volume. -

Note: Do not use high pH mobile phases, or you will cause on-column degradation.[1]

-

-

Detection: UV at 210 nm (Amide bond absorption).[1]

Diagnostic Decision Tree

Figure 2: Troubleshooting logic flow for diagnosing pGlu loss.

References

-

Kumar, V., et al. (2021). "Effect of pH on the Rate of Pyroglutamate Formation and Hydrolysis in Solution." Molecular Pharmaceutics.

-

Chelius, D., et al. (2006).[9] "Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies." Analytical Chemistry.

-

FDA Center for Drug Evaluation and Research. (2002).[1] "Environmental Assessment: Levetiracetam (Hydrolysis Kinetics)." FDA Access Data.

-

Schowen, R.L., et al. (1998). "The pH-Rate Profile for the Hydrolysis of a Peptide Bond and Lactam Systems." Journal of Pharmaceutical Sciences.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

Comparative Guide: Mass Spectrometry Characterization of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic Acid

Executive Summary This technical guide analyzes the mass spectrometry (MS) fragmentation behavior of This compound (hereafter referred to as 1-OH-3-PCA ). It specifically addresses the analytical challenge of differentiating this cyclic hydroxamic acid from its structural analogs, such as the ubiquitous metabolic marker 5-Oxoproline (Pyroglutamic acid) and the positional isomer 1-Hydroxy-5-oxo-2-pyrrolidinecarboxylic acid .

The guide compares the fragmentation dynamics of the N-hydroxy moiety against standard amide lactams, providing a validated workflow for distinguishing these isobaric and homologous species in complex biological matrices.

Chemical Context & Analytical Challenges

The accurate identification of 1-OH-3-PCA requires navigating two primary layers of structural isomerism:

-

Functional Group Variance: Distinguishing the N-hydroxy (hydroxamic acid) group from the N-hydrogen (lactam) group found in 5-oxoproline.

-

Positional Isomerism: Distinguishing the carboxylic acid at the C3 position (beta-position) versus the C2 position (alpha-position, standard pyroglutamic acid).

Why This Matters:

-

Metabolic Significance: 5-Oxoproline is a key intermediate in the

-glutamyl cycle.[1] Misidentifying an N-hydroxy derivative as the standard lactam can lead to erroneous conclusions regarding oxidative stress pathways or glutathione metabolism errors. -

Pharmacological Impurities: 1-OH-3-PCA often appears as a degradation product or synthetic impurity in pyrrolidone-based drug scaffolds (e.g., racetams).

Comparative Ionization Strategies

For trace analysis, Electrospray Ionization in Negative Mode (ESI-) is the superior approach compared to Positive Mode (ESI+) or Electron Impact (EI).

| Feature | ESI Negative Mode (Recommended) | ESI Positive Mode | EI (GC-MS) |

| Primary Ion | [M-H]- | [M+H]+ | M+ (Radical Cation) |

| Mechanism | Deprotonation of -COOH or N-OH. | Protonation of Carbonyl O. | High energy electron bombardment. |

| Sensitivity | High. Both the carboxylic acid (pKa ~4) and hydroxamic acid (pKa ~9) are readily deprotonated. | Moderate. Cyclic amides are weak bases; adduct formation ([M+Na]+) is common and complicates fragmentation. | Low. Requires derivatization (TMS/TBDMS) to be volatile, adding sample prep steps. |

| Selectivity | High. Preferentially ionizes acidic metabolites, reducing background noise from basic amines. | Low. High background from solvent clusters and basic biological matrix components. | High , but loses the "native" structural info due to derivatization. |

Fragmentation Dynamics: Target vs. Alternative

This section details the specific MS/MS transitions that differentiate the target (1-OH-3-PCA) from the standard comparator (5-Oxoproline).

A. The Target: this compound (MW 145)

-

Precursor Ion: m/z 144 [M-H]-

-

Primary Fragmentation Pathway:

-

Decarboxylation (-44 Da): The loss of

is the dominant channel for carboxylic acids.-

Transition: m/z 144

m/z 100.

-

-

Hydroxamic Acid Cleavage (-33 Da or -16 Da): Unlike standard amides, the N-OH bond is labile.

-

Diagnostic Loss: Loss of Oxygen (16 Da) is a signature of N-oxides and hydroxamic acids, often yielding a radical anion or undergoing rearrangement to the amide.

-

Secondary Loss: The fragment at m/z 100 (the N-hydroxy-pyrrolidone core) often loses water (-18 Da) or the hydroxyl radical (-17 Da).

-

-

B. The Comparator: 5-Oxoproline (MW 129)[2][3]

-

Precursor Ion: m/z 128 [M-H]-

-

Primary Fragmentation Pathway:

-

Decarboxylation (-44 Da):

-

Transition: m/z 128

m/z 84 (Pyrrolidone ring).

-

-

Ring Opening (-43 Da): Loss of HNCO (isocyanic acid) is common in lactams.

-

C. Key Differentiator: The "Oxygen Shift"

The mass difference between the target and comparator is exactly 16 Da (Oxygen).

-

If the spectrum shows a transition of 144

128 (Loss of 16 Da), it confirms the presence of the N-hydroxy group (reduction to the amide in the gas phase). -

If the spectrum shows 144

100 (Loss of 44 Da), it confirms the carboxylic acid integrity.

Visualizing the Fragmentation Pathway[4]

The following diagram illustrates the divergent fragmentation pathways between the Target (1-OH-3-PCA) and the Comparator (5-Oxoproline).

Caption: Comparative fragmentation tree highlighting the unique oxygen loss (-16 Da) and mass-shifted decarboxylation pathway of the N-hydroxy target.

Experimental Protocol (Self-Validating)

This protocol uses a "Trap-and-Elute" strategy to ensure separation of hydrophilic isomers before MS analysis.

Step 1: Sample Preparation

-

Extraction: Acidify biological sample (100 µL) with 10 µL of 5% Formic Acid to stabilize the carboxylic acid.

-

Protein Precipitation: Add 300 µL cold Acetonitrile (ACN). Vortex 30s. Centrifuge at 14,000 x g for 10 min.

-

Supernatant: Transfer to a glass vial (avoid plastic to prevent phthalate contamination which interferes in negative mode).

Step 2: LC-MS/MS Parameters

-